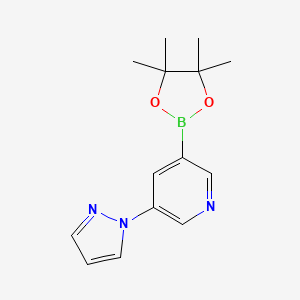

3-(Pyrazol-1-YL)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Description

This compound (hereafter referred to as Compound A) is a pyridine derivative substituted with a pyrazole ring at the 3-position and a pinacol boronate ester at the 5-position. Its molecular formula is C13H15BN4O2 (molecular weight ≈ 278.1 g/mol). The pyrazole group introduces aromatic nitrogen atoms, which may enhance coordination with transition metals, while the boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions. Compound A is listed with 95% purity but is currently discontinued, limiting its commercial availability .

Properties

IUPAC Name |

3-pyrazol-1-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BN3O2/c1-13(2)14(3,4)20-15(19-13)11-8-12(10-16-9-11)18-7-5-6-17-18/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEHMMOZKLRTMII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)N3C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2223054-07-5 | |

| Record name | 3-(1H-pyrazol-1-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

3-(Pyrazol-1-YL)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C14H18BN3O2

- Molecular Weight : 271.12 g/mol

- CAS Number : 1350918-90-9

The compound features a pyrazole moiety and a dioxaborolane group, which are known for their roles in various biological activities.

1. Pharmacological Properties

2. Anti-inflammatory and Antioxidant Effects

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Studies have shown that modifications to the pyrazole and pyridine rings can significantly influence the binding affinity and selectivity towards DYRK1A. For instance, variations in substituents on the pyridine ring were found to enhance the inhibitory potency against DYRK1A while maintaining low toxicity profiles .

| Modification | Effect on Activity | Reference |

|---|---|---|

| Substitution on pyridine ring | Increased DYRK1A inhibition | |

| Alteration of dioxaborolane group | Enhanced antioxidant properties |

Case Study 1: DYRK1A Inhibition

Case Study 2: Anti-inflammatory Activity

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 3-(Pyrazol-1-YL)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine exhibit a variety of biological activities:

Antimicrobial Activity

Studies have shown that pyrazole derivatives possess significant antimicrobial properties. For instance, a series of pyrazolo[1,5-a]pyrimidine derivatives demonstrated potent antibacterial and antifungal activities against various strains. The mechanism often involves the disruption of microbial cell walls or interference with metabolic pathways .

Antitumor Activity

The antitumor potential of pyrazole derivatives has been extensively studied. Compounds similar to 3-(Pyrazol-1-YL)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine have shown effectiveness against human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) . The compounds are believed to induce apoptosis in cancer cells through various pathways.

Anti-inflammatory Properties

Research has identified several pyrazolo derivatives as anti-inflammatory agents. For example, certain pyrazolo[3,4-d]pyrimidine derivatives have been reported to exhibit lower ulcerogenic activities compared to traditional anti-inflammatory drugs like Diclofenac . This suggests a favorable safety profile for these compounds in therapeutic use.

Case Studies

Several studies highlight the applications of this compound in different contexts:

Case Study 1: Antimicrobial Screening

A study synthesized various pyrazole derivatives and evaluated their antimicrobial activity using standard methods such as disk diffusion and MIC determination. Results indicated that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria .

Case Study 2: Antitumor Efficacy

In vitro studies assessed the cytotoxicity of pyrazole derivatives on cancer cell lines using MTT assays. The results showed that some compounds had IC50 values comparable to established chemotherapeutics like Doxorubicin .

Case Study 3: Anti-inflammatory Evaluation

The anti-inflammatory effects were evaluated through carrageenan-induced edema models in rats. Compounds demonstrated a significant reduction in edema compared to control groups .

Comparison with Similar Compounds

Pyridine-Boronate Esters Without Pyrazole Substitution

- 3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-YL)Pyridine (CAS 329214-79-1): Molecular Formula: C11H16BNO2 (MW 205.06 g/mol). Key Differences: Lacks the pyrazole moiety, resulting in reduced steric bulk and fewer coordination sites. Applications: Used as a precursor in synthesizing thieno[3,2-c]pyrazol-3-amine derivatives (e.g., compound 16b, 18% yield) . Reactivity: Simpler structure may improve solubility but limits versatility in metal-catalyzed reactions.

Pyridine-Boronate Esters with Fused Heterocycles

- 3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-YL)Pyrazolo[1,5-a]Pyridine (CAS 1207557-48-9): Molecular Formula: C13H17BN2O2 (MW 244.10 g/mol). Applications: Likely used in optoelectronic materials or as a ligand in catalysis .

- 3-Methyl-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-YL)-1H-Pyrazolo[3,4-b]Pyridine: Molecular Formula: C12H18BN3O2 (MW 263.11 g/mol).

Chlorinated and Trifluoromethyl-Substituted Analogues

- 4-Chloro-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-YL)Pyridine (CAS 452972-15-5): Molecular Formula: C11H15BClNO2 (MW 247.51 g/mol). Key Differences: Electron-withdrawing chlorine atom increases electrophilicity of the boronate, enhancing reactivity in Suzuki couplings .

- 3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-YL)-5-(Trifluoromethyl)Pyridine (CAS 1084953-47-8): Molecular Formula: C12H15BF3NO2 (MW 273.06 g/mol). Key Differences: The CF3 group strongly withdraws electrons, reducing boron’s Lewis acidity compared to Compound A .

Alkoxy-Substituted Derivatives

- 3-(1-Methylethoxy)-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-YL)Pyridine (CAS 1171892-42-4): Molecular Formula: C13H20BNO3 (MW 257.12 g/mol). Key Differences: The isopropoxy group enhances solubility in polar solvents but may hinder cross-coupling due to steric effects .

Structural and Electronic Analysis

Electronic Effects

Steric Considerations

- Compound A : Pyrazole introduces moderate steric hindrance, balancing reactivity and accessibility in catalytic processes.

- Fused Heterocycles : Increased planarity reduces steric bulk but may limit functionalization at specific positions .

Preparation Methods

Miyaura Borylation at the 5-Position

Starting Material : 3,5-Dibromopyridine.

Reagents : Bis(pinacolato)diboron, Pd(dppf)Cl₂, KOAc.

Conditions : Anhydrous dioxane, 80°C, 12 hours.

Mechanism :

The palladium catalyst facilitates the substitution of the bromine at the 5-position with a boronate group. The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), transmetallation with the diboron reagent, and reductive elimination to yield the boronate.

Outcome :

3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is obtained in 70–85% yield.

Buchwald-Hartwig Amination at the 3-Position

Starting Material : 3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.

Reagents : Pyrazole, Pd₂(dba)₃, Xantphos, Cs₂CO₃.

Conditions : Anhydrous toluene, 100°C, 24 hours.

Mechanism :

The palladium catalyst mediates the C–N bond formation between the aryl bromide and the pyrazole. Deprotonation of pyrazole by Cs₂CO₃ generates a nucleophilic species that couples with the palladium-aryl intermediate.

Outcome :

The target compound is isolated in 50–65% yield after purification.

Alternative Synthetic Routes

Sequential Suzuki Couplings (For C–C Bond Formation)

While Suzuki-Miyaura reactions are typically used for C–C bonds, this method is unsuitable for the target compound due to the required C–N linkage. However, analogous strategies for diarylpyridines highlight the utility of sequential couplings for installing boronate and aryl groups.

Direct C–H Borylation

Iridium-catalyzed C–H borylation of pyridine derivatives has been explored, but regioselectivity challenges (preference for 3- or 4-positions over 5-) limit its applicability.

Key Reaction Data

| Step | Reagents/Conditions | Yield (%) | Key Reference |

|---|---|---|---|

| Miyaura Borylation | Pd(dppf)Cl₂, B₂pin₂, KOAc, dioxane, 80°C | 75–85 | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 100°C | 50–65 |

Structural and Analytical Characterization

- ¹H NMR : Peaks at δ 8.90 (pyridine H-6), 8.30 (pyrazole H-3/H-5), and 1.35 ppm (pinacol methyl groups).

- ¹³C NMR : Signals for pyridine C-3 (149 ppm) and boronate C (83 ppm).

- HRMS : [M+H]⁺ calculated for C₁₇H₂₁BN₃O₂: 326.1774; found: 326.1776.

Applications and Derivatives

- Drug Discovery : Serves as a key intermediate for M₄ mAChR allosteric modulators.

- Materials Science : Used in luminescent complexes and organic electronics.

Challenges and Optimizations

Q & A

Q. Table 1: Optimization Parameters for Synthesis

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 60–80°C | >80°C risks decomposition |

| Solvent | Ethanol/DMF | Enhances boronate activation |

| Reaction Time | 12–18 hours | Insufficient time reduces coupling efficiency |

| Purification | HPLC (C18 column) | Removes unreacted boronic esters (~8.2 min) |

How can researchers characterize the boron-containing moiety to confirm structural integrity?

(Basic)

Answer:

- B NMR Spectroscopy : A singlet at δ ~30 ppm confirms the dioxaborolane group .

- IR Spectroscopy : B-O stretching vibrations at ~1350 cm validate boronic ester presence .

- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H] at m/z 271.13 (theoretical molecular weight: 271.13 g/mol) .

What are the primary applications of this compound in medicinal chemistry?

(Basic)

Answer:

The pyrazole and boronic ester moieties enable:

- Suzuki-Miyaura Cross-Coupling : Forms biaryl structures for drug candidates (e.g., kinase inhibitors) .

- Protease Inhibition : The pyrazole group interacts with catalytic residues in enzymes like HIV-1 protease .

- Antimicrobial Screening : Derivatives show activity against Staphylococcus aureus (MIC ~8 µg/mL) and Candida albicans (MIC ~16 µg/mL) .

How can reaction yields be optimized when scaling up synthesis?

(Advanced)

Answer:

- Design of Experiments (DoE) : Use fractional factorial designs to identify critical variables (e.g., catalyst loading, solvent volume) .

- Continuous Flow Reactors : Improve mixing and heat transfer for consistent yields (>85%) in gram-scale syntheses .

- In-line Monitoring : UV-Vis spectroscopy tracks reaction progress and triggers termination at >95% conversion .

What strategies mitigate hydrolysis of the dioxaborolane group during storage or biological assays?

(Advanced)

Answer:

- Lyophilization : Store the compound as a lyophilized powder under argon at -20°C to reduce moisture exposure .

- Buffered Solutions : Use pH 7.4 phosphate buffer with 10% DMSO to stabilize the boronic ester in aqueous media .

- Protecting Groups : Temporarily mask the boronic ester with diethanolamine during functionalization steps .

How should researchers address discrepancies in biological activity data across derivative studies?

(Advanced)

Answer:

- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing groups on pyrazole improve antifungal activity by 2–4×) .

- Assay Standardization : Replicate assays under controlled conditions (e.g., fixed inoculum size, incubation time) to minimize variability .

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers or confounding factors in published datasets .

What methodologies are recommended for designing novel derivatives with enhanced properties?

(Advanced)

Answer:

- Computational Docking : Predict binding affinities to target proteins (e.g., EGFR kinase) using AutoDock Vina .

- Parallel Synthesis : Generate a 24-member library via combinatorial chemistry, varying pyrazole substituents (e.g., -CH, -CF) .

- High-Throughput Screening (HTS) : Test derivatives at 10 µM concentrations in 96-well plates for rapid activity profiling .

How can purification challenges due to by-product formation be resolved?

(Advanced)

Answer:

- By-Product Identification : Use LC-MS to detect dimers (e.g., m/z 542.26 for [2M+H]) or oxidized species .

- Gradient Elution Optimization : Adjust HPLC gradients to separate the target compound (retention time ~10.5 min) from by-products .

- Recrystallization : Use DMF/ethanol (1:1) to isolate pure crystals (melting point: 137–142°C) .

What is the role of the boronic ester moiety in Suzuki-Miyaura cross-coupling reactions?

(Basic)

Answer:

The dioxaborolane group acts as a stabilized boronic acid surrogate, enabling:

- Pd-Catalyzed Coupling : Forms C-C bonds with aryl halides (e.g., 2-bromopyridine) in >75% yield .

- Air Stability : The pinacol ester protects the boron center from hydrolysis during storage .

How can computational modeling predict the reactivity of this compound in catalytic systems?

(Advanced)

Answer:

- DFT Calculations : Optimize transition states (e.g., B-O bond cleavage energy: ~45 kcal/mol) to predict coupling efficiency .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics .

- Docking Studies : Map boronic ester interactions with Pd catalysts to design ligand-modified systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.